4-Cyano-4-(pyridin-4-yl)piperidinium chloride
Overview
Description
4-Cyano-4-(pyridin-4-yl)piperidinium chloride is a chemical compound that features a piperidinium core substituted with a cyano group and a pyridinyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the cyano and pyridinyl groups imparts unique chemical properties to the molecule, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-4-(pyridin-4-yl)piperidinium chloride typically involves the reaction of 4-cyanopyridine with piperidine under specific conditions. One common method includes the use of a rhodium(I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . This method allows for the formation of various substituted piperidines, including the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-4-(pyridin-4-yl)piperidinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidinium amines.
Scientific Research Applications
4-Cyano-4-(pyridin-4-yl)piperidinium chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyano-4-(pyridin-4-yl)piperidinium chloride involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the pyridinyl and piperidinium moieties. This compound can form coordination complexes with metal ions, which can alter its chemical and biological properties . The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Cyanopyridine: A related compound that can act as a mono- or bidentate ligand in coordination chemistry.
Cyanoacetohydrazides: Used in the synthesis of various heterocyclic compounds and have similar reactivity due to the presence of the cyano group.
Uniqueness
4-Cyano-4-(pyridin-4-yl)piperidinium chloride is unique due to the combination of the piperidinium core with both cyano and pyridinyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-pyridin-4-ylpiperidine-4-carbonitrile;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-9-11(3-7-14-8-4-11)10-1-5-13-6-2-10;/h1-2,5-6,14H,3-4,7-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJAMQYOZNMMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=NC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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